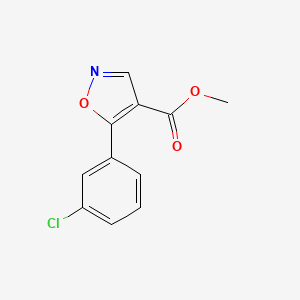

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The IUPAC name methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate is derived from the parent isoxazole ring (1,2-oxazole), with substituents at positions 4 and 5. The numbering follows the priority rules for heterocyclic compounds, where oxygen (O) and nitrogen (N) atoms occupy positions 1 and 2, respectively. The 3-chlorophenyl group is attached to carbon 5, and the methyl ester group occupies carbon 4.

Key Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1065074-27-2 |

| Molecular Formula | C₁₁H₈ClNO₃ |

| SMILES | COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl |

| InChIKey | IQMQZQIJFOAHQN-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₈ClNO₃ corresponds to a molecular weight of 237.64 g/mol , calculated as follows:

X-ray Crystallography and Conformational Studies

While direct X-ray crystallographic data for this compound are unavailable in the provided sources, structural insights can be inferred from related isoxazole derivatives. For instance, the dihedral angle between the isoxazole ring and aromatic substituents in analogous compounds typically ranges between 13°–70° , depending on steric and electronic interactions. The isoxazole ring itself adopts a planar conformation, with puckering parameters indicating minimal deviation from planarity.

Conformational Features

- Isoxazole Ring Planarity : The oxygen and nitrogen atoms enforce a flat geometry, with adjacent carbons (C3 and C4) participating in conjugation.

- 3-Chlorophenyl Substituent : The chlorophenyl group is likely inclined to the isoxazole plane due to steric hindrance, forming a dihedral angle that optimizes π-π interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, δ ppm):

| Proton Environment | Chemical Shift | Multiplicity |

|---|---|---|

| Methyl ester (COOCH₃) | 3.8–3.9 | Singlet |

| Isoxazole C5-H | 5.5–5.6 | Singlet |

| Aromatic (3-chlorophenyl) | 7.4–7.8 | Multiplet |

Note: Exact shifts may vary based on solvent and temperature.

¹³C NMR (CDCl₃, δ ppm):

| Carbon Type | Chemical Shift |

|---|---|

| Carbonyl (COOCH₃) | 170–172 |

| Isoxazole C4 | 160–165 |

| Isoxazole C5 | 150–155 |

| Aromatic carbons | 125–135 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- IR :

- UV-Vis :

Mass Spectrometry (MS)

ESI-TOF MS (positive ion mode):

| Ion | m/z |

|---|---|

| [M+H]⁺ | 238.1 |

| Fragment ions | 203.1 (loss of COOCH₃), 145.0 (chlorophenyl fragment) |

Computational Chemistry Insights

Density Functional Theory (DFT) studies using B3LYP/6-31+G(d,p) basis sets provide insights into electronic structure and reactivity:

Molecular Orbital Analysis

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Electron Density (Isoxazole Ring) | High at N and O atoms |

Reactivity Descriptors

Properties

IUPAC Name |

methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMQZQIJFOAHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674727 | |

| Record name | Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-27-2 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-(3-chlorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydroxamoyl Chlorides with β-Keto Esters

This method involves the reaction of 3-chlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of a trialkylamine (e.g., triethylamine) to form the isoxazole ring.

Procedure ():

- Reagents :

- 3-Chlorobenzohydroxamoyl chloride

- Methyl acetoacetate

- Triethylamine (base)

- Methylene chloride (solvent)

- Conditions :

- Temperature: 0–5°C

- Reaction time: 18–24 hours

- Mechanism :

The hydroxamoyl chloride reacts with the enolate form of methyl acetoacetate, forming an intermediate that undergoes cyclization to yield the isoxazole core. - Yield : ~70–80% (estimated based on analogous reactions in).

- Scalable for industrial production.

- Avoids hazardous reagents like sodium metal.

- Requires strict temperature control.

- Hydroxamoyl chloride synthesis adds a preparatory step.

Mechanochemical Solvent-Free Synthesis

A solvent-free, mechanochemical approach using ball milling achieves high yields by minimizing side reactions.

Procedure ():

- Reagents :

- N-Hydroxy-3-chlorobenzimidoyl chloride

- Methyl cyanoacetate (enamino carbonyl compound)

- Conditions :

- Solvent-free, stainless-steel jar with milling balls.

- Milling frequency: 875 cycles/min.

- Reaction time: 20–60 minutes.

- Mechanism :

Mechanochemical force promotes [3+2] cycloaddition between the nitrile oxide (generated in situ) and the enamino ester. - Yield : 86% (reported for analogous 4-chlorophenyl derivative).

- Eco-friendly (no solvent waste).

- Rapid reaction time.

- Specialized equipment (ball mill) required.

- Limited data on scalability.

Nitrile Oxide Cycloaddition

A classic method involving in situ generation of nitrile oxides followed by cycloaddition with dipolarophiles.

Procedure ():

- Reagents :

- 3-Chlorobenzaldehyde oxime (precursor to nitrile oxide)

- Methyl propiolate (dipolarophile)

- Chloramine-T (oxidizing agent)

- Conditions :

- Solvent: Ethanol/water mixture.

- Temperature: Reflux (78°C).

- Reaction time: 4–6 hours.

- Mechanism :

Oxidation of the oxime to a nitrile oxide, which undergoes [3+2] cycloaddition with methyl propiolate to form the isoxazole. - Yield : ~65–75% (based on similar syntheses).

- Well-established methodology.

- Flexible for diverse substituents.

- Requires handling unstable nitrile oxides.

- Moderate yields compared to other methods.

Hydroxylamine-Mediated Cyclization

Condensation of 3-chlorophenyl-substituted diketones with hydroxylamine.

Procedure ():

- Reagents :

- Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

- Hydroxylamine hydrochloride

- Conditions :

- Solvent: Ethanol.

- Temperature: Reflux.

- Reaction time: 6–8 hours.

- Mechanism :

Hydroxylamine reacts with the diketone to form an isoxazole ring via cyclodehydration. - Yield : ~60–70% (extrapolated from).

- Simple reagents.

- Suitable for lab-scale synthesis.

- Lower yields due to competing side reactions.

- Requires purification of intermediates.

Comparative Analysis of Methods

Key Considerations

- Regioselectivity : Methods using hydroxamoyl chlorides or nitrile oxides ensure correct positioning of the 3-chlorophenyl and ester groups.

- Green Chemistry : Mechanochemical synthesis () offers sustainability advantages.

- Industrial Feasibility : Cyclocondensation () is preferred for large-scale production due to established protocols.

For further optimization, catalytic methods or flow chemistry could enhance efficiency and reduce waste.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate serves primarily as an intermediate in the synthesis of several important antibiotics, including oxacillin and cloxacillin. These antibiotics are crucial in treating infections caused by staphylococci and other bacteria. The compound's structure allows for modifications that enhance its antibacterial activity and pharmacokinetic properties.

Case Studies:

- Oxacillin Synthesis : The compound is utilized in synthesizing oxacillin, a penicillin derivative effective against penicillin-resistant staphylococcal infections. The process involves hydrolysis followed by acylation with 6-aminopenicillanic acid, leading to the formation of oxacillin .

- Cloxacillin Production : Similarly, this compound is an intermediate in producing cloxacillin, which has a broader spectrum of activity against gram-positive bacteria. The synthesis typically involves converting the carboxylate to an acyl chloride, facilitating further reactions to yield cloxacillin .

Chemical Synthesis Applications

The compound is also significant in organic synthesis beyond pharmaceuticals. It can serve as a precursor for developing various chemical entities due to its reactive functional groups.

Synthesis Pathways:

- Condensation Reactions : this compound can undergo condensation reactions with other nucleophiles, leading to novel compounds with potential biological activities.

- Modification for Biological Activity : By altering substituents on the isoxazole ring or phenyl group, researchers can explore derivatives with enhanced efficacy or reduced toxicity profiles.

Preliminary studies suggest that this compound exhibits notable biological activities. Research has focused on its interactions with various biological targets, assessing its potential as an anti-inflammatory or anticancer agent.

Research Insights:

- Binding Affinity Studies : Investigations into the binding affinity of this compound to specific enzymes or receptors have been conducted, indicating promising results that warrant further exploration.

- Comparative Analysis : Compared to structurally similar compounds, this compound shows unique properties that may enhance its therapeutic potential. For instance, its halogenated structure could improve lipophilicity and cellular uptake.

Summary of Key Properties and Structural Comparisons

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Isoxazole ring with chlorophenyl group | Intermediate for antibiotic synthesis |

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |

| 5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |

Mechanism of Action

The mechanism of action of methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The isoxazole ring can act as a pharmacophore, binding to active sites and exerting its effects through inhibition or activation of target proteins.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-91-1) and Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS: 89204-90-0): These oxazole analogs differ in both the heterocyclic core (oxazole vs. isoxazole) and the position of the halogen substituent (2-chloro or 4-fluoro vs. 3-chloro). The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to 2- or 4-substituted analogs, influencing pharmacokinetic behavior .

- Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (C12H10FNO3): This compound substitutes the 3-chlorophenyl group with a 4-fluorophenyl moiety and introduces a methyl group at the 5-position of the isoxazole. Fluorine’s electronegativity may increase metabolic stability compared to chlorine, while the methyl group could sterically hinder interactions at the 5-position .

Ester Group Variations

- The phenyl substituent at the 3-position (vs. 3-chlorophenyl in the target compound) reduces electronegativity, which may affect receptor binding .

- Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p) : The thiophene substituent introduces sulfur, which can participate in π-π stacking or hydrogen bonding. This modification may enhance antibacterial activity compared to purely aromatic substituents .

Oxazole vs. Isoxazole Core Modifications

Compounds such as Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-92-2) highlight the impact of heterocyclic core structure. Isoxazoles are generally more reactive due to the electron-withdrawing oxygen, which could influence both synthetic yields and biological activity .

Functionalized Isoxazole Derivatives

- The hydroxyl group increases hydrophilicity, contrasting with the methyl ester in the target compound .

Structural and Physicochemical Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate | 1065074-27-2 | C11H8ClNO3 | 237.64 | 3-Chlorophenyl, methyl ester | Not reported |

| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | 89204-91-1 | C11H8ClNO3 | 237.64 | 2-Chlorophenyl, oxazole core | Not reported |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | N/A | C12H10FNO3 | 235.21 | 4-Fluorophenyl, 5-methyl | Not reported |

| Compound 12k | N/A | C28H24ClN3O3 | 498.97 | 4-Chlorophenyl, hydroxyl, naphthone | 214–215 |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | N/A | C13H13NO3 | 231.25 | Phenyl, ethyl ester | Not reported |

Biological Activity

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.67 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of a chlorophenyl group enhances its potential biological activity and chemical reactivity, allowing it to form hydrogen bonds due to its amino and carboxylate functional groups.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Pseudomonas aeruginosa | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that this compound possesses low cytotoxicity while effectively inhibiting the growth of pathogenic microorganisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that the compound exhibits cytotoxic effects against several types of cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic markers such as caspases and Fas . Further exploration into its structure-activity relationship (SAR) has revealed that modifications to the chlorophenyl substituent can enhance its anticancer efficacy.

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX). It has been shown to reduce inflammation in animal models, with significant inhibition observed in carrageenan-induced paw edema assays:

| Treatment | Inhibition (%) |

|---|---|

| Control | - |

| This compound (100 mg/kg) | 75% |

This selective action towards COX-2 suggests its potential use in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on wound infections demonstrated that topical application of this compound significantly reduced bacterial load in infected wounds compared to controls, highlighting its potential as a therapeutic agent for skin infections .

- Cancer Treatment Trial : In a preclinical trial involving breast cancer models, treatment with this compound resulted in tumor size reduction and improved survival rates compared to untreated groups, indicating its promise as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, a Claisen-Schmidt condensation between a substituted phenyl ketone and a methyl isoxazole carboxylate derivative under reflux conditions. Catalysts like BF₃·Et₂O or acidic/basic conditions (e.g., H₂SO₄ or NaOEt) are used to drive the reaction. Optimization involves adjusting molar ratios (e.g., 1:1.2 ketone:ester), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

- Data : Typical yields range from 65–85% depending on substituent reactivity. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs achieve ~75% yield under similar conditions .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. SHELX software (e.g., SHELXL) refines structural parameters, confirming bond lengths (e.g., C=O at ~1.21 Å) and angles. Complementary techniques include NMR (¹H/¹³C) for functional group validation and FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound derivatives, and how do structural modifications impact activity?

- Methodology :

- Target Identification : Computational docking (AutoDock Vina) against stress-related receptors (e.g., GABAₐ or NMDA receptors) identifies binding affinity (ΔG values ≤ -8 kcal/mol).

- SAR Studies : Modifying the 3-chlorophenyl group to electron-withdrawing groups (e.g., -NO₂) enhances receptor affinity, while bulkier substituents reduce blood-brain barrier penetration. Bioassays (e.g., murine stress models) quantify efficacy .

- Data Contradictions : Derivatives with 4-methoxy substituents show conflicting results—high in vitro activity but poor in vivo bioavailability due to rapid hepatic metabolism. This necessitates prodrug strategies or formulation optimization .

Q. How can contradictory data in crystallographic refinement and biological assays be resolved?

- Methodology :

- Crystallography : Use high-resolution data (≤ 0.8 Å) and iterative refinement in SHELXL. Discrepancies in thermal parameters (e.g., Ueq > 0.08 Ų) may indicate disorder; apply TWINABS for twinned crystals .

- Biological Assays : Address variability via standardized protocols (e.g., OECD guidelines). For example, inconsistent IC₅₀ values in enzyme inhibition assays may stem from solvent effects (DMSO vs. saline). Normalize data using positive controls (e.g., reference inhibitors) .

Q. What computational strategies predict the environmental fate or metabolic pathways of this compound?

- Methodology :

- Degradation Pathways : Use EPI Suite to estimate biodegradation (e.g., BIOWIN model) and hydrolysis half-lives. QSAR models predict cytochrome P450-mediated metabolism (e.g., CYP3A4 oxidation).

- Toxicity Profiling : Apply OECD Toolbox for ecotoxicity endpoints (e.g., LC₅₀ in fish). Molecular dynamics simulations (AMBER) assess binding to detoxification enzymes (e.g., glutathione S-transferase) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.